molecular formula C18H17FN4O B7185156 N-[(3-fluoro-4-methylphenyl)methyl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide

N-[(3-fluoro-4-methylphenyl)methyl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide

Cat. No.: B7185156
M. Wt: 324.4 g/mol
InChI Key: FJTFRIYUOJFBKL-UHFFFAOYSA-N
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Description

N-[(3-fluoro-4-methylphenyl)methyl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Properties

IUPAC Name

N-[(3-fluoro-4-methylphenyl)methyl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-12-3-4-14(8-16(12)19)9-21-18(24)15-5-6-17(13(2)7-15)23-11-20-10-22-23/h3-8,10-11H,9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTFRIYUOJFBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)C2=CC(=C(C=C2)N3C=NC=N3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluoro-4-methylphenyl)methyl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluoro-4-methylphenyl)methyl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[(3-fluoro-4-methylphenyl)methyl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The triazole ring and fluorinated aromatic ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can lead to the modulation of biological pathways, resulting in the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-fluoro-4-methylphenyl)methyl]-3-methyl-4-(1,2,4-triazol-1-yl)benzamide is unique due to its specific combination of a triazole ring and a fluorinated aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

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